(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 79546-69-3
VCID: VC11609596
InChI: InChI=1S/C7H15NO3S/c1-8(2)6(7(9)10)4-5-12(3)11/h6H,4-5H2,1-3H3,(H,9,10)/t6-,12?/m0/s1
SMILES:
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid

CAS No.: 79546-69-3

Cat. No.: VC11609596

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid - 79546-69-3

Specification

CAS No. 79546-69-3
Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name (2S)-2-(dimethylamino)-4-methylsulfinylbutanoic acid
Standard InChI InChI=1S/C7H15NO3S/c1-8(2)6(7(9)10)4-5-12(3)11/h6H,4-5H2,1-3H3,(H,9,10)/t6-,12?/m0/s1
Standard InChI Key DCWRIRBRXUCSSF-RLWMBFFFSA-N
Isomeric SMILES CN(C)[C@@H](CCS(=O)C)C(=O)O
Canonical SMILES CN(C)C(CCS(=O)C)C(=O)O

Introduction

Chemical Structure and Stereochemistry

The compound’s structure (Figure 1) consists of a four-carbon chain with two key substituents:

  • A dimethylamino group (-N(CH₃)₂) at the second carbon, contributing basicity and hydrogen-bonding potential.

  • A methanesulfinyl group (-S(O)CH₃) at the fourth carbon, introducing polarity and chiral sulfur geometry.

The S configuration at the second carbon ensures enantiomeric specificity, which is critical in pharmacological contexts. Sulfoxides like the methanesulfinyl group exhibit tetrahedral geometry, leading to potential stereoisomerism at the sulfur center .

Table 1: Key Structural Features

FeatureDescription
IUPAC Name(2S)-2-(Dimethylamino)-4-methanesulfinylbutanoic acid
Molecular FormulaC₇H₁₅NO₃S
Molecular Weight193.26 g/mol (calculated)
Chiral CentersC2 (S configuration), Sulfur (if sulfoxide stereochemistry is considered)

Synthesis and Chemical Reactivity

While no direct synthesis routes for this compound are documented, analogous sulfoxide-containing amino acids are typically synthesized via:

  • Oxidation of thioethers: Methanesulfinyl groups can be introduced by oxidizing methylthio (-S-CH₃) precursors using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

  • Asymmetric synthesis: Chiral auxiliaries or catalysts may enforce stereocontrol during C–S bond formation, as seen in the synthesis of methionine sulfoxide derivatives .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/Conditions
1Thioether formation at C4Methyl mercaptan, base, nucleophilic substitution
2Oxidation to sulfoxideH₂O₂ or mCPBA in dichloromethane
3Introduction of dimethylamino group at C2Reductive amination with dimethylamine
4Carboxylic acid protection/deprotectiontert-Butyl ester, acidic hydrolysis

Physicochemical Properties

The compound’s properties can be extrapolated from structural analogs:

  • Solubility: High water solubility due to the ionizable carboxylic acid (-COOH) and polar sulfoxide group.

  • pKa Values:

    • Carboxylic acid: ~2.5–3.5 (similar to butanoic acid) .

    • Dimethylamino group: ~10–11 (weaker base than primary amines due to steric hindrance) .

  • Thermal Stability: Sulfoxides are generally stable up to 150°C but may decompose under strong acidic or reducing conditions .

Table 3: Predicted Physicochemical Data

PropertyValue/Range
Melting Point120–140°C (estimated)
Boiling PointDecomposes before boiling
LogP (Partition Coeff.)–1.2 (indicative of high hydrophilicity)

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